molecular formula C18H19N5O5S B11141361 methyl 2-({[5-(1-ethyl-1H-tetrazol-5-yl)-2-methoxyphenyl]sulfonyl}amino)benzoate

methyl 2-({[5-(1-ethyl-1H-tetrazol-5-yl)-2-methoxyphenyl]sulfonyl}amino)benzoate

Cat. No.: B11141361
M. Wt: 417.4 g/mol
InChI Key: XCFRCIMMEYQNDM-UHFFFAOYSA-N
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Description

Methyl 2-({[5-(1-ethyl-1H-tetrazol-5-yl)-2-methoxyphenyl]sulfonyl}amino)benzoate is a complex organic compound featuring a tetrazole ring, a methoxyphenyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-({[5-(1-ethyl-1H-tetrazol-5-yl)-2-methoxyphenyl]sulfonyl}amino)benzoate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing automated systems for purification and isolation of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, forming corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the nitro groups or the tetrazole ring, leading to amines or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Reagents like nitric acid for nitration or bromine for halogenation are typical.

Major Products

    Oxidation: Products include aldehydes or carboxylic acids.

    Reduction: Products include amines or reduced tetrazole derivatives.

    Substitution: Products include nitro or halogenated derivatives of the original compound.

Mechanism of Action

The mechanism of action for compounds containing the tetrazole ring often involves mimicking the carboxylate group, allowing them to interact with biological targets such as enzymes or receptors. The tetrazole ring can form hydrogen bonds and electrostatic interactions, stabilizing the compound within the active site of the target protein .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-({[5-(1-ethyl-1H-tetrazol-5-yl)-2-methoxyphenyl]sulfonyl}amino)benzoate is unique due to its combination of a tetrazole ring with a sulfonylated methoxyphenyl group and a benzoate ester. This structure provides a unique set of chemical properties, making it versatile for various applications in medicinal chemistry and material science.

Properties

Molecular Formula

C18H19N5O5S

Molecular Weight

417.4 g/mol

IUPAC Name

methyl 2-[[5-(1-ethyltetrazol-5-yl)-2-methoxyphenyl]sulfonylamino]benzoate

InChI

InChI=1S/C18H19N5O5S/c1-4-23-17(19-21-22-23)12-9-10-15(27-2)16(11-12)29(25,26)20-14-8-6-5-7-13(14)18(24)28-3/h5-11,20H,4H2,1-3H3

InChI Key

XCFRCIMMEYQNDM-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=N1)C2=CC(=C(C=C2)OC)S(=O)(=O)NC3=CC=CC=C3C(=O)OC

Origin of Product

United States

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